
2-(benzylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole, also known as BCI, is a synthetic compound that has gained attention in the scientific research community due to its potential therapeutic applications. BCI belongs to a class of compounds called imidazoles, which have been extensively studied for their biological activities. The unique structure of BCI makes it a promising candidate for drug development, as it has shown to exhibit various biological activities.
Applications De Recherche Scientifique
Ambidentate Properties and Synthesis
Studies on structurally similar imidazole derivatives have demonstrated significant interest in their ambidentate properties, which influence their reactivity and applications in synthesis. For instance, the direction of benzylation in asymmetric substituted imidazoles has been elucidated through NMR spectroscopy, showcasing the preference for N(1) atom alkylation in certain derivatives (Ivanova et al., 2005). This finding is pivotal for developing synthetic strategies for various imidazole-based compounds.
Crystal Structure and Molecular Conformation
The crystal structure and molecular conformation of imidazole derivatives, closely related to 2-(benzylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole, have been extensively studied. These studies reveal the molecular arrangement, bonding interactions, and spatial orientation, which are crucial for understanding their chemical behavior and potential applications in materials science (Shraddha et al., 2020). Such insights facilitate the design of imidazole-based molecules with tailored properties for specific applications.
Hydrogen Bonding and Electrochromic Properties
Imidazole derivatives exhibit unique electrochromic properties influenced by hydrogen bonding, as demonstrated in conducting polymers incorporating imidazole units (Akpinar et al., 2012). This research area opens up potential applications in smart materials and electronic devices, where controlled optical and electrical properties are required.
Antimicrobial Activity
The synthesis of novel imidazoles with potent antimicrobial properties highlights the pharmaceutical applications of these compounds. Imidazole-based molecules have been designed to target specific microbial pathogens, offering a new avenue for developing antimicrobial agents (Narwal et al., 2012). This research is critical in addressing the global challenge of antimicrobial resistance.
Molecular Electronics and Sensing Applications
The study of imidazole derivatives extends to molecular electronics and sensing applications, where their unique electronic and structural properties are exploited. For instance, the synthesis and crystal structure analysis of specific imidazole compounds contribute to the development of materials for electronic applications (Sharma et al., 2019).
Propriétés
IUPAC Name |
2-benzylsulfanyl-1-(4-chlorophenyl)-5-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2S/c23-19-11-13-20(14-12-19)25-21(18-9-5-2-6-10-18)15-24-22(25)26-16-17-7-3-1-4-8-17/h1-15H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEPBPNDRTVGFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

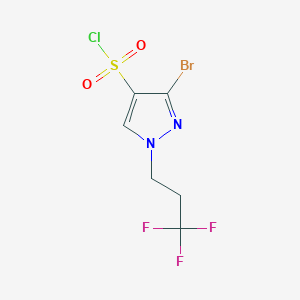
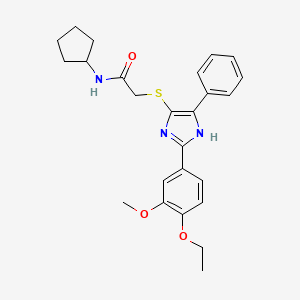
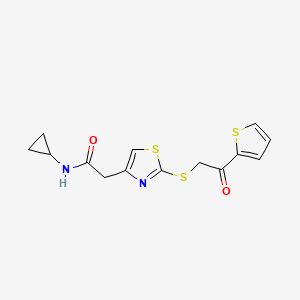
![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2802067.png)
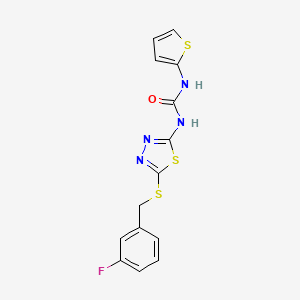
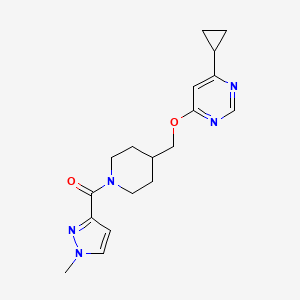
![6-(5-Chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2802075.png)
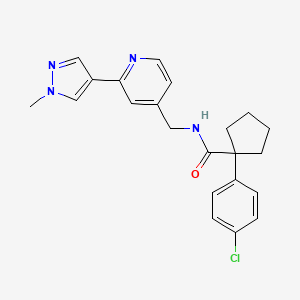
![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2802078.png)
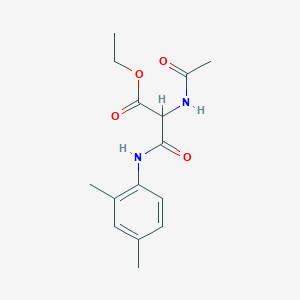
![N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2802081.png)

![3-((2-chlorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2802083.png)
